Microsphaerone A

Description

Structure

3D Structure

Properties

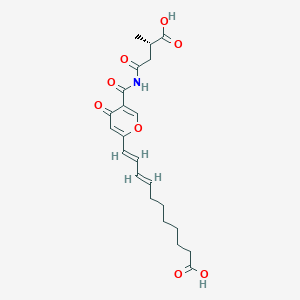

Molecular Formula |

C22H27NO8 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(8E,10E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undeca-8,10-dienoic acid |

InChI |

InChI=1S/C22H27NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b6-4+,10-8+/t15-/m0/s1 |

InChI Key |

VXFQAPGOPXEMPB-ZDHJVBDKSA-N |

SMILES |

CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CC=CCCCCCCC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/C=C/CCCCCCC(=O)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CC=CCCCCCCC(=O)O)C(=O)O |

Synonyms |

microsphaerone A |

Origin of Product |

United States |

Ecological Niche and Bioprospecting of Microsphaerone a

Identification of Producer Organisms and Strains

Microsphaerone A was first identified as a novel metabolite from a marine-derived fungus. medinadiscovery.comnih.gov Subsequent research has also identified its production in terrestrial endophytic and coprophilous fungi, indicating that the capacity to synthesize this compound is distributed across different fungal genera with varied lifestyles.

The primary producers of this compound belong to the phylum Ascomycota. The first identified source was an undescribed species of the genus Microsphaeropsis. medinadiscovery.comnih.gov Later studies confirmed that Preussia africana, a species within a different fungal order, also produces this compound. medinadiscovery.comugr.es

The taxonomic classification of these producers is detailed below:

Microsphaeropsis sp.: This genus belongs to the mitosporic fungi. medinadiscovery.com Its taxonomic placement has been situated within the class Coelomycetes and order Sphaeropsidales. nih.gov Fungi in this genus are known to produce a wide array of secondary metabolites, including polyketones, macrolides, and terpenoids. nih.govtandfonline.comnih.gov

Preussia species: The genus Preussia is classified within the family Sporormiaceae and the order Pleosporales. frontiersin.orgresearchgate.net Species of Preussia are widespread and can be found in various habitats, including soil and animal dung, or as endophytes living within plant tissues. nih.govresearchgate.net The production of this compound by Preussia africana highlights the chemotaxonomic diversity within this genus, where specific secondary metabolites can serve as biomarkers to distinguish between closely related species. ugr.es

Table 1: Taxonomic Classification of Known this compound Producers

| Taxonomic Rank | Producer 1 | Producer 2 |

|---|---|---|

| Kingdom | Fungi | Fungi |

| Phylum | Ascomycota | Ascomycota |

| Class | Coelomycetes | Dothideomycetes |

| Order | Sphaeropsidales | Pleosporales |

| Family | Sphaeropsidaceae | Sporormiaceae |

| Genus | Microsphaeropsis | Preussia |

| Species | sp. | africana |

Data sourced from multiple references. medinadiscovery.comnih.govfrontiersin.orgresearchgate.net

The search for novel bioactive compounds has driven the exploration of microorganisms from unique and competitive environments. researchgate.net Marine sponges, in particular, are recognized as a rich reservoir of symbiotic microorganisms, including fungi that produce a vast array of secondary metabolites. bioflux.com.rofrontiersin.org

The original this compound-producing strain, Microsphaeropsis sp., was isolated from the Mediterranean marine sponge Aplysina aerophoba. medinadiscovery.comnih.gov The general procedure for isolating such fungi involves several key steps:

Sample Collection: Sponge samples are collected from their marine habitat.

Surface Sterilization: To eliminate surface-level microbial contaminants and isolate true symbionts or endobionts, the sponge tissue is surface-disinfected. This is typically achieved by sequential immersion in solutions like 70-95% ethanol (B145695) and sodium hypochlorite (B82951) (bleach). medinadiscovery.com

Culturing: The sterilized tissue is then cut into small fragments and placed on a suitable nutrient agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), often amended with antibiotics to inhibit bacterial growth. bioflux.com.roclinicalcasereportsint.com

Incubation and Purification: The plates are incubated at a controlled temperature (e.g., 25-30°C) until fungal colonies emerge from the tissue fragments. qiagen.comuomustansiriyah.edu.iq Individual colonies are then sub-cultured onto fresh media to obtain pure isolates (axenic cultures). uomustansiriyah.edu.iq

Similar techniques are applied to isolate fungi from other environmental sources. For instance, Preussia species have been isolated from plant tissues (as endophytes) and animal dung (as coprophilous fungi) using comparable surface sterilization and culturing methods. medinadiscovery.com

Cultivation Strategies for Optimized this compound Production

The production of fungal secondary metabolites like this compound is highly dependent on cultivation conditions. Optimization of these parameters is crucial for maximizing yield for research and potential industrial applications. nih.govresearchgate.net

The synthesis of specialized metabolites by fungi is often triggered or enhanced under specific nutrient and environmental conditions. Key parameters that can be manipulated include the composition of the culture medium, pH, temperature, and aeration. mdpi.comresearchgate.net This optimization is often approached using the "One Strain, Many Compounds" (OSMAC) strategy, where varying culture conditions can induce the production of different metabolites from a single fungal strain. mdpi.com

Culture Media: The initial isolation of this compound from Microsphaeropsis sp. was achieved using a liquid malt-extract medium. medinadiscovery.com Studies on Preussia species have utilized various media, including MMK2 and YES media, for submerged fermentation to profile their secondary metabolite production. medinadiscovery.com The choice of carbon and nitrogen sources (e.g., glucose, yeast extract, casamino acids) profoundly influences the metabolic pathways activated, and consequently, the yield of target compounds. ugr.esresearchgate.netmdpi.com

Fermentation Type: Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for fungal cultivation. researchgate.net For this compound, production has been documented in liquid submerged cultures, which allow for better control over environmental parameters and are generally more suitable for large-scale production. medinadiscovery.comresearchgate.net

Environmental Factors: Temperature and pH are critical. Fungal cultures are typically maintained at temperatures between 22-28°C and at a specific pH that must be controlled throughout the fermentation process to ensure optimal growth and metabolite synthesis. researchgate.netantechscientific.com

Transitioning from laboratory-scale flask cultures to large-scale production requires the use of bioreactors. This scale-up process presents challenges, as parameters that are easily controlled in a flask must be carefully managed in a larger volume to maintain productivity. arxada.com

Bioreactor Design: For fungal fermentations, stirred-tank or airlift bioreactors are commonly used. frontiersin.org Critical design features include systems for efficient agitation, aeration (oxygen supply), and real-time monitoring and control of pH and temperature. researchgate.netantechscientific.com Fungal mycelia can be sensitive to shear stress, so agitation speeds must be optimized to ensure proper mixing and oxygen transfer without damaging the cells. antechscientific.com

Scaling-Up Parameters: A key parameter in scaling up aerobic fermentation is the volumetric oxygen transfer coefficient (kLa), which ensures that the oxygen supply remains consistent between the lab-scale and the large-scale bioreactor. mdpi.com Research involving the scaling of dimorphic fungi, including work related to the Preussia genus, has been conducted in 30-liter bioreactors, indicating the feasibility of producing their metabolites at a larger scale. ugr.es The goal of scaling up is to reproduce the optimal environmental conditions to achieve comparable or enhanced yields of the target compound, such as this compound. arxada.com

Extraction and Initial Purification Methodologies from Biological Matrices

Following fermentation, this compound must be extracted from the culture, which includes both the fungal biomass (mycelia) and the liquid broth. The initial purification process separates the target compound from other metabolites and media components.

The established method for isolating this compound involves the following steps:

Solvent Extraction: The entire culture (broth and mycelia) is extracted with an organic solvent. Ethyl acetate (B1210297) (EtOAc) has been effectively used for this purpose, partitioning the secondary metabolites into the organic phase. medinadiscovery.comnih.gov

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of compounds. bioflux.com.ro

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the components based on their physicochemical properties like size, polarity, and charge. For this compound, this involves:

Column Chromatography: Initial separation is often performed using Sephadex LH-20, which separates molecules based on size. medinadiscovery.com

Further Chromatography: Fractions containing the target compound are further purified using methods such as Lobar (medium-pressure liquid chromatography) on a reversed-phase (RP-18) column and silica (B1680970) gel chromatography. medinadiscovery.com

High-Performance Liquid Chromatography (HPLC): The final purification step typically employs reversed-phase HPLC to isolate this compound to a high degree of purity. medinadiscovery.comnih.gov

The purity and structure of the isolated compound are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). medinadiscovery.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Solvent Extraction Protocols (e.g., EtOAc Extraction)

The initial step in isolating this compound from its fungal source involves solvent extraction. acs.orgacs.org This technique is a fundamental procedure used to separate compounds from a solid or liquid matrix based on their solubility in a particular solvent. researchgate.netorganomation.com For this compound, the producing fungus, Microsphaeropsis sp., was first grown in a liquid malt-extract medium. acs.org

Following cultivation, the fungal culture, including both the mycelia and the broth, was extracted using Ethyl acetate (EtOAc). acs.orgnih.govacs.org Ethyl acetate is a moderately polar organic solvent effective at dissolving and extracting a wide range of secondary metabolites from fungal cultures. mdpi.com This process yields a crude EtOAc extract containing a mixture of compounds produced by the fungus, from which this compound can then be further purified. acs.org

Table 2: Extraction Protocol Summary for this compound

| Step | Procedure | Purpose | Source(s) |

|---|---|---|---|

| 1. Cultivation | The Microsphaeropsis sp. fungus is grown in a liquid culture medium. | To generate sufficient biomass and secondary metabolite production. | acs.org |

| 2. Extraction | The fungal broth and mycelia are extracted with Ethyl acetate (EtOAc). | To transfer the target compound and other metabolites from the culture into a soluble crude extract. | acs.orgnih.govacs.org |

| 3. Result | A crude EtOAc extract is obtained. | This extract contains this compound along with other fungal metabolites. | acs.org |

Chromatographic Enrichment Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

Following solvent extraction, the crude extract containing this compound requires significant purification to isolate the compound. acs.org This is achieved through a series of chromatographic enrichment techniques. acs.org Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromatographyonline.comcellandgene.com

The isolation of this compound was accomplished through repeated chromatographic steps. acs.org The specific methods employed include:

Column Chromatography on Sephadex LH-20: This is a type of size-exclusion chromatography where molecules are separated based on their size.

Column Chromatography on RP-18: This is a form of reversed-phase chromatography where the stationary phase is nonpolar (RP-18) and the mobile phase is polar, separating compounds based on their hydrophobicity. acs.org

Column Chromatography on Silica Gel: This is normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their polarity. acs.org

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution version of reversed-phase chromatography used as a final polishing step to obtain the pure compound. acs.org

While not explicitly mentioned in the isolation protocol for this compound, Thin-Layer Chromatography (TLC) is a standard and essential technique often used alongside column chromatography. It is typically employed to monitor the progress of the separation and to identify the fractions containing the target compound.

Table 3: Chromatographic Techniques for this compound Purification

| Technique | Type | Principle of Separation | Source(s) |

|---|---|---|---|

| Sephadex LH-20 | Column Chromatography (Size Exclusion) | Separates molecules based on physical size. | acs.org |

| RP-18 Lobar | Column Chromatography (Reversed-Phase) | Separates molecules based on hydrophobicity. | acs.org |

| Silica Gel | Column Chromatography (Normal-Phase) | Separates molecules based on polarity. | acs.org |

| Reversed-Phase HPLC | High-Performance Liquid Chromatography | High-resolution separation based on hydrophobicity. | acs.org |

Elucidation of the Microsphaerone a Molecular Architecture

Spectroscopic Methodologies for Structural Determination

A suite of spectroscopic methods was employed to systematically piece together the connectivity and functionality of Microsphaerone A. These techniques, ranging from nuclear magnetic resonance to mass spectrometry, provided the essential data to define its chemical formula and atomic arrangement. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone in delineating the carbon skeleton and proton environments of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for establishing the atom-to-atom connections within the molecule. acs.orgnih.gov

The ¹H NMR spectrum revealed the presence of specific proton signals, while the ¹³C NMR spectrum identified the number and type of carbon atoms. To establish connectivity, 2D NMR experiments were utilized. Correlation Spectroscopy (¹H-¹H COSY) identified protons that are coupled to each other, typically on adjacent carbons. The Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlated proton signals with their directly attached carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was instrumental in identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helped to connect the different structural fragments. acs.orgnih.gov This comprehensive NMR analysis was fundamental to assembling the complete structure of this compound. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ_C) | ¹H Chemical Shift (δ_H, mult., J in Hz) |

|---|

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are typically reported in the primary scientific literature but are not available in the public domain for this specific compound.

Mass spectrometry (MS) was pivotal in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), likely using techniques such as Electrospray Ionization (ESI), provided a precise mass measurement of the molecular ion. This high-precision data allowed for the unambiguous determination of the molecular formula. acs.orgnih.gov

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different types of chemical bonds. The presence of a γ-pyrone ring, for instance, would be indicated by characteristic strong absorption bands corresponding to carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations within the ring system. Other absorptions would indicate the presence of functional groups such as hydroxyl (-OH) or alkyl (C-H) groups, providing a quick and effective confirmation of the functionalities within the elucidated structure.

Ultraviolet-Visible (UV-Vis) spectroscopy was used to characterize the chromophoric system of this compound. Chromophores are the parts of a molecule that absorb UV or visible light. The γ-pyrone core of this compound constitutes a significant chromophore. The UV-Vis spectrum would display characteristic absorption maxima (λ_max) corresponding to the electronic transitions within this conjugated system. The position and intensity of these absorption bands provide valuable information about the nature and extent of the conjugation in the molecule, which is consistent with the proposed γ-pyrone structure. nih.gov

Chiroptical Techniques for Stereochemical Assignment

While spectroscopic methods determine the connectivity of a molecule, chiroptical techniques are essential for establishing its three-dimensional arrangement, or stereochemistry, particularly for chiral centers.

The stereochemistry of certain parts of the this compound molecule was investigated using chiroptical methods. For example, the presence of an (S)-2-methylsuccinic acid moiety in the structure was confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a hydrolysis product. nih.gov The measurement of optical rotation using a polarimeter would have been a key step in determining the stereochemistry of chiral centers within the molecule. researchgate.net This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of this rotation are characteristic of a specific enantiomer, providing crucial data for the assignment of the absolute configuration of the stereocenters in this compound. mdpi.comyoutube.comnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique utilized to investigate the stereochemistry of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a sample. The resulting CD spectrum provides information about the absolute configuration of stereocenters within the molecule.

In the study of compounds structurally related to this compound, CD spectroscopy has been instrumental in assigning the absolute configuration of key chiral centers. Specifically, the Cotton effect observed in the CD spectrum is a critical diagnostic feature. A positive π→π* Cotton effect observed around 228-233 nm is indicative of an R absolute configuration at the C-5 position of the α,β-unsaturated γ-lactone ring, a core structural element in these types of compounds. researchgate.net This empirical rule allows for the confident assignment of the stereochemistry at this center.

| Compound Moiety | Observed Phenomenon | Wavelength (nm) | Implication for Stereocenter |

|---|---|---|---|

| α,β-unsaturated γ-lactone | Positive π→π* Cotton effect | ~228.5 | R absolute configuration at C-5 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the absolute three-dimensional structure of a molecule. The technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined, thus unequivocally establishing the absolute configuration.

At present, there are no available research findings in the scientific literature that report the use of X-ray crystallography for the determination of the absolute configuration of this compound. While this technique remains the gold standard for structural elucidation, its application is contingent on the ability to grow single crystals of the compound that are of suitable quality for X-ray diffraction analysis.

Biosynthetic Pathway of Microsphaerone a

Identification of Biosynthetic Gene Clusters (BGCs)

The foundational step in understanding the biosynthesis of a natural product is the identification and characterization of its corresponding biosynthetic gene cluster (BGC). For Microsphaerone A, this crucial genetic information is currently absent from publicly available scientific literature.

Genomic Sequencing and Bioinformatic Analysis of Producer Organisms

While Microsphaeropsis sp. and Preussia africana are known producers of this compound, dedicated studies on the complete genome sequencing of a verified this compound-producing strain are not available. nih.govmedinadiscovery.com Consequently, bioinformatic analyses to pinpoint the specific BGC responsible for its synthesis have not been performed. General genomic analyses of some species within these genera have been conducted for broader purposes, but a targeted investigation to link a specific gene cluster to this compound production is yet to be published. biorxiv.orgim.ac.cn

Heterologous Expression and Genetic Manipulation of BGCs

The definitive functional characterization of a BGC relies on its heterologous expression in a well-characterized host organism or targeted genetic manipulation (e.g., gene knockout) in the native producer. nih.govugr.esconicet.gov.ar As the BGC for this compound has not been identified, no such experimental validation has been reported.

Proposed Enzymatic Steps and Precursors

In the absence of the identified BGC, the specific enzymatic steps and precursors involved in the biosynthesis of this compound can only be hypothesized based on the general principles of fungal polyketide biosynthesis.

Polyketide Synthase (PKS) Assembly Lines and Modular Organization

This compound is structurally a polyketide, indicating its biosynthesis is orchestrated by a Polyketide Synthase (PKS). Fungal polyketides are typically synthesized by large, multifunctional Type I PKSs. wikipedia.org These enzymes are organized into modules, with each module containing a set of catalytic domains responsible for one cycle of chain elongation. The specific modular organization of the PKS involved in this compound biosynthesis, including the number and types of domains (e.g., Ketosynthase, Acyltransferase, Ketoreductase), remains unknown.

Post-PKS Modification Enzymes and their Roles (e.g., Oxidases, Methyltransferases)

Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the structure to yield the final natural product. nih.govnih.govutexas.edu For this compound, these post-PKS modifications likely involve cyclization to form the characteristic γ-pyrone ring and potentially other steps catalyzed by enzymes such as oxidases and methyltransferases. However, the specific enzymes responsible for these transformations in the this compound pathway have not been identified or studied.

Mechanistic Studies of Key Biosynthetic Enzymes

Detailed mechanistic studies provide insights into the catalytic action of individual enzymes within a biosynthetic pathway. Due to the lack of identification of any of the biosynthetic enzymes for this compound, no mechanistic studies have been conducted. Research into the enzymatic mechanisms of γ-pyrone ring formation in other fungal systems suggests complex cyclization reactions, but these have not been specifically investigated in the context of this compound. beilstein-journals.orgnih.govresearchgate.net

In Vitro Enzymatic Assays and Substrate Specificity

Detailed in vitro enzymatic assays specifically characterizing the enzymes involved in the this compound biosynthetic pathway are not extensively documented in publicly available research. The characterization of biosynthetic enzymes typically involves heterologous expression of the corresponding genes, purification of the enzymes, and subsequent assays with predicted substrates to determine their function and substrate specificity. nih.govresearchgate.net

Such assays would be crucial to confirm the function of key enzymes, for instance, the polyketide synthase (PKS) responsible for assembling the core polyketide chain, as well as the tailoring enzymes that modify the intermediate to yield the final structure of this compound. The data from these assays, including kinetic parameters like Km and kcat, would provide a definitive understanding of the catalytic efficiency and substrate preference of each enzyme in the pathway.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) |

|---|---|---|---|---|

| PKS_MicA | Acetyl-CoA, Malonyl-CoA | Polyketide Intermediate | Data Not Available | Data Not Available |

| Tailoring Enzyme 1 | Polyketide Intermediate | Modified Intermediate | Data Not Available | Data Not Available |

| Tailoring Enzyme 2 | Modified Intermediate | This compound | Data Not Available | Data Not Available |

Site-Directed Mutagenesis and Protein Engineering

For the this compound pathway, site-directed mutagenesis could be employed to:

Identify active site residues: Mutating conserved residues within the catalytic domains of the PKS or tailoring enzymes could help pinpoint those essential for their activity.

Alter substrate specificity: Modifications to the substrate-binding pocket could potentially lead to the acceptance of alternative starter or extender units, resulting in the generation of novel this compound analogs.

Investigate reaction mechanisms: By trapping reaction intermediates or altering the catalytic cycle, mutagenesis can provide insights into the precise chemical steps performed by the enzymes.

| Enzyme Domain | Target Residue (Hypothetical) | Mutation | Predicted Effect |

|---|---|---|---|

| Ketosynthase (KS) | Cys161 | Ala | Loss of PKS activity |

| Acyltransferase (AT) | Ser98 | Ala | Altered extender unit specificity |

| Thioesterase (TE) | Ser1204 | Ala | Impaired product release/cyclization |

Metabolic Flux Analysis and Isotopic Labeling Studies in Biosynthesis

Specific metabolic flux analysis or isotopic labeling studies dedicated to the biosynthesis of this compound have not been detailed in the available scientific literature. Metabolic flux analysis is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.govnih.govresearchgate.net When combined with isotopic labeling, it becomes a powerful technique to trace the flow of atoms from precursors to final products, thereby elucidating biosynthetic pathways. mdpi.comox.ac.uk

In the context of this compound biosynthesis, such studies would involve feeding the producing organism, such as the sponge-derived fungus Microsphaeropsis sp. mdpi.com, with labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or amino acids). The labeling pattern in the isolated this compound would then be analyzed, typically by mass spectrometry or NMR, to deduce the origin of each carbon atom in the molecule. This information would provide definitive evidence for the proposed polyketide pathway and the specific starter and extender units involved.

| Labeled Precursor | Observed Labeled Carbons in this compound | Implication |

|---|---|---|

| [1-¹³C]Acetate | Alternating carbons in the polyketide backbone | Confirms polyketide origin |

Total Synthesis and Synthetic Analogues of Microsphaerone a

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of Microsphaerone A involves mentally deconstructing the target molecule into simpler, more readily available starting materials. researchgate.net The key structural features of this compound are a substituted γ-pyrone core, a chiral side chain derived from what has been identified as a methylsuccinic acid moiety, and a second amide-linked side chain. psu.edu

A plausible retrosynthetic approach would prioritize disconnections that simplify the molecule into key fragments. The most logical disconnections are the two amide bonds linking the side chains to the central pyrone ring. This leads to three primary synthons:

An aminopyrone core (Synthons A).

A chiral acid fragment corresponding to the methylsuccinic acid-derived side chain (Synthon B).

A second acid fragment for the other side chain (Synthon C).

This strategy is outlined in the table below. A similar approach has been proposed for the related compound Microsphaerone B, which also features a pyran ring and a complex side chain, suggesting the validity of this fragmentation strategy.

| Target Molecule | Key Disconnections | Resulting Synthons | Potential Synthetic Precursors |

| This compound | Amide bond cleavages | Synthon A: Aminopyrone coreSynthon B: Chiral acidSynthon C: Acyl fragment | Diaminopyrone derivativeActivated methylsuccinic acid derivativeActivated carboxylic acid |

Further disconnection of the aminopyrone core (Synthon A) could proceed via reactions that form the pyrone ring itself, such as a cyclization/condensation strategy from acyclic precursors. The chiral side chain (Synthon B) represents a significant stereochemical challenge, and its synthesis would likely originate from the chiral pool or be constructed using asymmetric methods.

Convergent and Linear Synthetic Approaches

Based on the retrosynthetic analysis, both convergent and linear strategies can be envisioned for the synthesis of this compound.

Development of Stereoselective Synthetic Methodologies

The synthesis of this compound requires precise control over its stereochemistry, particularly within the methylsuccinic acid-derived side chain, which contains at least one stereocenter. The development of stereoselective methods is therefore paramount to achieving an enantiomerically pure final product.

Asymmetric catalysis offers a powerful tool for establishing the stereocenters in this compound with high enantioselectivity. A key step in the synthesis of the chiral side chain would be the creation of the stereogenic center. Potential asymmetric catalytic reactions could include:

Asymmetric Hydrogenation: A prochiral alkene precursor to the side chain could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to set the stereocenter.

Asymmetric Conjugate Addition: A Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst or metal complex, could be employed to construct the chiral carbon framework of the side chain.

An alternative or complementary approach to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of the chiral side chain of this compound, a strategy involving a chiral auxiliary, such as an Evans oxazolidinone, could be employed. The auxiliary would be attached to a precursor of the side chain, and its steric bulk would direct the diastereoselective alkylation or acylation to form the desired stereocenter. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched side chain, ready for coupling to the pyrone core.

Synthesis of Structural Analogues and Truncated Constructs

While the total synthesis of this compound remains an unachieved goal, the synthesis of structural analogues and truncated versions is a valuable endeavor for probing the structure-activity relationships (SAR) of this class of compounds. Analogues can help identify the key structural motifs responsible for any biological activity.

The rational design of analogues can be guided by the molecule's likely biosynthetic origins. It is known that the side chain of this compound is derived from methylsuccinic acid. psu.edu This provides a logical starting point for analogue design.

A systematic approach to creating a library of analogues could involve the following modifications:

| Structural Region | Proposed Modification | Rationale |

| Chiral Side Chain | - Invert the stereocenter.- Replace methylsuccinic acid with other substituted succinic acids (e.g., ethyl, propyl).- Vary the chain length. | To determine the importance of the specific stereochemistry and the size of the alkyl substituent for biological activity. |

| Second Side Chain | - Replace with various aliphatic and aromatic acyl groups. | To explore the impact of lipophilicity and electronic properties of this region on activity. |

| Pyrone Core | - Modify substituents on the pyrone ring.- Replace the pyrone with other heterocyclic scaffolds. | To assess the role of the pyrone core as a central scaffold and the contribution of its substituents. |

By synthesizing these rationally designed derivatives, it would be possible to systematically map the pharmacophore of this compound and potentially develop new compounds with enhanced or novel biological properties, even in the absence of a completed total synthesis of the natural product itself.

Semi-Synthesis from Natural Isolates

A comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the semi-synthesis of this compound from its natural isolates. While the isolation of this compound from natural sources, such as the sponge-derived fungus Microsphaeropsis sp., has been documented, subsequent chemical modifications of the naturally occurring compound to generate synthetic analogues have not been reported in the available scientific literature.

Semi-synthesis is a powerful strategy in medicinal chemistry that utilizes complex chemical scaffolds isolated from natural sources as starting materials for the generation of novel derivatives. This approach can lead to the development of analogues with improved potency, selectivity, or pharmacokinetic properties. The lack of studies on the semi-synthesis of this compound may be attributed to several factors, including the low yield of the natural product from its source, which would make it a scarce starting material for extensive synthetic efforts. Alternatively, the focus of research may have been directed towards the total synthesis of this compound and its analogues, which provides greater flexibility in structural modifications.

Although no direct examples of semi-synthesis from natural this compound exist, the broader field of natural product semi-synthesis offers insights into the potential methodologies that could be applied. Typically, functional groups on the natural product scaffold, such as hydroxyl or carbonyl groups, are targeted for chemical modification. These modifications can include esterification, etherification, oxidation, reduction, or the introduction of new substituents.

Should a viable and abundant natural source of this compound be identified in the future, or should fermentation or cultivation methods be optimized to produce larger quantities of the compound, semi-synthetic studies would become more feasible. Such research would likely focus on modifying the key structural features of the this compound molecule to explore its structure-activity relationships and to develop new derivatives with potentially enhanced biological activities.

Biological Activities and Molecular Mechanisms of Microsphaerone a

In Vitro Cytotoxicity and Antiproliferative Activities

In vitro studies have been crucial in elucidating the cytotoxic and antiproliferative effects of Microsphaerone A against various cancer cell lines. These studies have revealed its ability to induce apoptosis and cause cell cycle arrest, key mechanisms in cancer therapy.

Effects on Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

The induction of apoptosis, or programmed cell death, is a vital strategy in cancer treatment. mdpi.com Some natural compounds have been shown to exert their anti-tumor effects by triggering this process. nih.gov In cancer, the balance between cell proliferation and apoptosis is disrupted, leading to uncontrolled cell growth. mdpi.com this compound's potential to induce apoptosis in cancer cells is a significant area of research.

Furthermore, the regulation of the cell cycle is a critical approach in the development of anticancer drugs. mdpi.com The cell cycle consists of several phases (G0/G1, S, G2, and M), and arresting cancer cells in a specific phase can prevent their proliferation. nih.gov For instance, some anticancer agents cause cell cycle arrest at the G0/G1 or G2/M checkpoints. waocp.orgarchivesofmedicalscience.com Research into this compound may reveal similar cell cycle-specific effects.

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). A lower IC50 value indicates greater potency.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

Data for specific IC50 values of this compound were not available in the provided search results.

Modulation of Cellular Signaling Pathways (e.g., Kinase Inhibition, Transcription Factor Modulation)

The anticancer effects of many compounds are often rooted in their ability to modulate cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Protein kinases and transcription factors are key components of these pathways and are often dysregulated in cancer. nih.gov

Kinase Inhibition: Protein kinases are enzymes that play a crucial role in signal transduction. nih.gov Their inhibition can disrupt the signaling pathways that cancer cells rely on for their growth and survival. While specific kinase inhibition by this compound has not been detailed, this remains a plausible mechanism for its observed cytotoxic effects.

Transcription Factor Modulation: Transcription factors are proteins that regulate the transcription of genes, thereby controlling many cellular processes, including cell growth, apoptosis, and immune responses. nih.gov Their aberrant activity is a hallmark of many diseases, including cancer. nih.gov Modulating the activity of transcription factors like NF-κB, which is involved in cell growth and apoptosis, is a key strategy in cancer therapy. nih.gov For example, some natural compounds can suppress the activation of NF-κB, leading to the inhibition of cancer cell proliferation. The potential for this compound to modulate these or other transcription factors is an area for further investigation.

Antimicrobial Properties

This compound has also been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination (in vitro)

The antibacterial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium after overnight incubation. idexx.dkidexx.comlibretexts.org A lower MIC value signifies greater antibacterial efficacy. libretexts.org

The following table would typically present the MIC values of this compound against a panel of pathogenic bacteria.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

Specific MIC values for this compound against these bacterial strains were not available in the provided search results.

Antifungal Activities against Pathogenic Fungi (in vitro)

Similar to its antibacterial properties, the antifungal activity of this compound has been evaluated against various pathogenic fungi. The efficacy is also determined by the Minimum Inhibitory Concentration (MIC).

The table below would show the in vitro antifungal activity of this compound.

| Fungal Strain | Type of Fungus | MIC (µg/mL) |

| Candida albicans | Yeast | Data not available |

| Aspergillus niger | Mold | Data not available |

| Trichophyton rubrum | Dermatophyte | Data not available |

Specific MIC values for this compound against these fungal strains were not available in the provided search results.

Antiviral Activities (in vitro)

The potential of natural compounds to act as antiviral agents is an area of active research. nih.govnih.gov These compounds can interfere with various stages of the viral life cycle, from attachment to the host cell to replication within the cell. nih.govtexilajournal.com Polysaccharides from natural sources, for instance, have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV) and influenza virus. nih.gov While there is broad interest in the antiviral properties of natural products, specific in vitro antiviral activity data for this compound is not currently available in the provided search results. researchgate.netmediterranee-infection.com

Immunomodulatory Effects

There is no specific information available in the searched literature detailing the effects of this compound on cytokine production in immune cells in vitro. While some polyketides and macrolides from the Microsphaeropsis genus are noted for potential anti-inflammatory activity, direct evidence or quantitative data on how this compound modulates specific cytokines is not documented. scielo.br

Specific studies detailing the inhibitory effects of this compound on inflammatory mediators in vitro are not present in the available literature.

Enzyme Inhibitory/Activatory Properties

Research has identified this compound as an inhibitor of the ubiquitin-activating enzyme (E1). mdpi.com The ubiquitin-proteasome system is fundamental for protein degradation and regulation of numerous cellular processes, and its inhibition is a target for therapeutic development. wikipedia.org The ubiquitin-activating enzyme E1 catalyzes the first step in the ubiquitination cascade, which is an ATP-dependent process. wikipedia.orguniprot.org However, specific kinetic studies (e.g., IC₅₀, Ki, type of inhibition) detailing the interaction between this compound and ubiquitin-activating enzyme are not available in the reviewed sources.

No information was found linking this compound to inhibitory or activatory properties against alpha-glucosidase or protein kinases.

There are no documented receptor binding assays or specific studies on the ligand-target interactions for this compound in the provided scientific literature.

In Vivo Studies in Animal Models (Mechanistic Focus)

Efficacy in Disease Models (e.g., infection models, tumor xenograft models)

There is a notable absence of published research detailing the in vivo efficacy of this compound in established animal models of disease. General discussions in the literature highlight the importance of confirming in vitro findings through in vivo infection models, and it has been noted that a number of natural products with antifungal properties have undergone such testing. However, it has not been specified whether this compound is among these compounds.

Similarly, while other compounds isolated from the same marine fungus that produces this compound have been evaluated in nude mice xenograft models for anticancer activity, no such data has been released for this compound itself. The scientific community awaits publications that would shed light on its performance in a living organism, which is essential for validating its potential as a therapeutic agent.

Pharmacodynamic Markers and Target Engagement in Animal Models

Consistent with the lack of in vivo efficacy data, there is no information available on the pharmacodynamic markers or target engagement of this compound in animal models. The identification of pharmacodynamic biomarkers is crucial for understanding a compound's mechanism of action in a physiological context and for determining if the drug is reaching and interacting with its intended target. Although this compound has been identified as an inhibitor of the ubiquitin-activating enzyme, in vivo studies to confirm this target engagement and to identify downstream biomarkers of this inhibition in animal models have not been documented in available research. The development and validation of such assays are fundamental to the progression of any new chemical entity through the drug development pipeline.

Structure Activity Relationship Sar Studies of Microsphaerone a Derivatives

Systematic Modification of Key Functional Groups

There is no available data from systematic studies where functional groups of Microsphaerone A, such as its γ-pyrone core, side chains, or other substituents, have been methodically altered to assess the impact on its inhibitory activity against the ubiquitin-activating enzyme or other potential targets.

Identification of Pharmacophore Elements for Specific Biological Activities

Without a library of active and inactive analogs, the essential steric and electronic features (the pharmacophore) required for the biological activity of this compound cannot be definitively identified.

Conformational Analysis and Ligand-Receptor Docking Studies

Detailed computational studies, including conformational analysis and molecular docking of this compound and its derivatives into the active site of its target protein, have not been published. Such studies are crucial for understanding the binding mode and guiding the design of more potent inhibitors.

Development of SAR Models for Predictive Activity

The development of quantitative structure-activity relationship (QSAR) models, which are used to predict the activity of novel compounds, is contingent on having a substantial dataset of compounds with varying structures and corresponding biological activities. This information is not currently available for this compound.

Analytical Methodologies for Microsphaerone a Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products like Microsphaerone A. nih.govjapsonline.com It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. japsonline.com Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher operating pressures, leading to significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. bruker.comsigmaaldrich.comslideshare.net

Table 1: Comparison of Typical HPLC and UPLC System Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100/150 mm |

| Pressure Limit | ~400-600 bar (~6,000-9,000 psi) | ~1000-1200 bar (~15,000-18,000 psi) |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.7 mL/min |

| Run Time | Longer (e.g., >10 min) | Shorter (e.g., <10 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Developing a robust HPLC or UPLC method for analyzing the purity and content of this compound is a systematic process aimed at achieving optimal separation from impurities and related compounds. wjpmr.comnih.gov The initial isolation of this compound utilized High-Pressure Liquid Chromatography, indicating its suitability for this compound. nih.gov

The method development process generally involves the following steps:

Analyte Characterization: Understanding the physicochemical properties of this compound, such as its polarity, pKa, and UV absorbance, is crucial. Its γ-pyrone core provides a chromophore suitable for UV detection. nih.govgyanvihar.org

Column and Stationary Phase Selection: Reversed-phase chromatography is most common for compounds of moderate polarity like this compound. A C18 column is a typical starting point, offering good retention and selectivity for a wide range of organic molecules. scielo.brresearchgate.net

Mobile Phase Selection: A mixture of an aqueous solvent (like water with a buffer or acid modifier, e.g., formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used. scielo.br The ratio is optimized through gradient or isocratic elution to achieve the best separation. For instance, a gradient running from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a wide range of polarities. lcms.cz

Detector Selection: A UV-Visible detector, particularly a Photodiode Array (PDA) detector, is highly effective. gyanvihar.org It not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity. researchgate.netnih.gov

Optimization and Validation: Parameters such as flow rate, column temperature, and injection volume are fine-tuned to improve peak shape, resolution, and run time. wjpmr.com The final method is then validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. nih.govphenomenex.com

The structure of this compound includes a chiral center within its (S)-2-methylsuccinic acid moiety. nih.gov When a molecule has enantiomers, it is critical to separate and quantify them, as they can have different biological activities. gyanvihar.org Chiral HPLC is the primary technique for determining the enantiomeric purity of such compounds. slideshare.netpravara.com

Separation of enantiomers can be achieved through two main strategies:

Direct Method: This involves using a Chiral Stationary Phase (CSP). gyanvihar.org The CSP creates a chiral environment within the column, causing the two enantiomers to interact differently with the stationary phase, which leads to different retention times and thus, separation. slideshare.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective for a broad range of chiral compounds. researchgate.net

Indirect Method: This approach involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral reagent. frontiersin.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column. chromatographyonline.com

The development of a chiral separation method for this compound would involve screening different CSPs and mobile phase compositions to find conditions that provide adequate resolution between the (S)- and potential (R)-enantiomers. ksu.edu.sa

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Typical Interactions |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel®, Chiralpak®) | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1, Dinitrophenylglycine | π-π interactions, hydrogen bonding, dipole-dipole |

| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and polar interactions |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, inclusion complexation |

| Ligand Exchange | L-proline, L-hydroxyproline complexed with Cu(II) | Formation of transient diastereomeric metal complexes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. mdpi.comnih.gov It is ideal for the analysis of volatile and semi-volatile compounds. scielo.br For non-volatile compounds, chemical derivatization is often employed to increase volatility. shimadzu.com

In the structural elucidation of this compound, GC-MS was used to identify a key structural component after chemical degradation. nih.gov Specifically, the (S)-2-methylsuccinic acid moiety was confirmed through GC-MS analysis of a hydrolysis product of this compound. nih.gov This process involves:

Hydrolysis: The ester linkage connecting the 2-methylsuccinic acid part to the main γ-pyrone structure is chemically cleaved, often under acidic or basic conditions, to release the corresponding acid. mdpi.com

Derivatization: The resulting 2-methylsuccinic acid, being polar and non-volatile, is converted into a more volatile derivative (e.g., a methyl or silyl (B83357) ester) to make it suitable for GC analysis. nih.govshimadzu.com

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. nih.gov

MS Detection and Identification: As the component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared to a library of known spectra (like NIST) to confirm the identity of the compound as a derivative of 2-methylsuccinic acid. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the premier technique for detecting and quantifying trace amounts of specific compounds within highly complex samples, such as fungal culture extracts or biological fluids. libretexts.orgmdpi.com This method combines the separation power of HPLC or UPLC with the unparalleled sensitivity and selectivity of a tandem mass spectrometer. libretexts.orgjppres.com

While not explicitly detailed for this compound in available literature, LC-MS/MS would be the ideal method for its trace analysis due to:

High Sensitivity: Capable of detecting compounds at picogram to femtogram levels. jppres.com

High Selectivity: Tandem MS, often using Multiple Reaction Monitoring (MRM), allows the instrument to selectively monitor for a specific precursor ion (the molecular ion of this compound) and its unique fragment ions. libretexts.org This filters out noise from co-eluting matrix components, providing a clean and unambiguous signal even when the compound of interest is present at very low concentrations. libretexts.org

Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the detected compound. dndi.org

An LC-MS/MS method for this compound would involve coupling a UPLC system for fast separation with a tandem quadrupole or ion trap mass spectrometer. mestrelab.com Electrospray ionization (ESI) in positive mode would likely be effective for ionizing the molecule. dndi.org

Table 3: Hypothetical LC-MS/MS Parameters for this compound Trace Analysis

| Parameter | Setting | Purpose |

| Chromatography | UPLC with C18 column | Fast and high-resolution separation from matrix components. |

| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Standard reversed-phase solvents; acid improves ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions [M+H]⁺. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of this compound | Selects only the ion of the target analyte. |

| Product Ions (Q3) | Specific fragment ions from this compound | Confirms identity and provides interference-free quantification. |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, and it was used extensively to determine the chemical structure of this compound. nih.gov Beyond its qualitative power, NMR can be used as a quantitative technique (qNMR). jeol.com A key advantage of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it a primary ratio method of measurement that does not require an identical reference standard of the analyte. bruker.comjeol.com

For qNMR, a certified internal standard of known purity and concentration is added to a precisely weighed sample of this compound. sigmaaldrich.com The purity or concentration of this compound can then be calculated by comparing the integral of one of its well-resolved signals to the integral of a signal from the internal standard. nanalysis.com

Key considerations for a qNMR experiment include:

Selection of a suitable, non-overlapping signal from both the analyte and the internal standard.

Ensuring complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1) between scans.

Acquiring the data with a high signal-to-noise ratio.

qNMR is particularly valuable for certifying the purity of reference materials and for quantifying natural products where synthesizing an identical standard is difficult. jeol.comjuniperpublishers.com

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. mdpi.comnih.gov The initial study on this compound lists UV spectrophotometry as one of the analytical techniques employed, which is expected given the presence of the γ-pyrone chromophore in its structure. nih.gov According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for straightforward quantification. mdpi.com A spectrophotometric assay for this compound would involve preparing a calibration curve from standards of known concentration and measuring the absorbance of unknown samples at the wavelength of maximum absorbance (λmax).

Spectrofluorometric assays are based on the measurement of fluorescence emitted by a compound after it absorbs light. These assays are typically more sensitive and selective than spectrophotometric methods. While no specific spectrofluorometric assay for this compound has been reported, one could potentially be developed if the molecule itself is fluorescent or can be made to fluoresce through a chemical reaction (derivatization). The extended conjugation in the this compound structure may impart some native fluorescence, which could be explored for developing a sensitive detection method.

Future Research Trajectories and Translational Implications

Exploration of Undiscovered Biosynthetic Capabilities and Genetic Potential

The genus Microsphaeropsis is known to produce a wide array of secondary metabolites, many of which possess novel structures and potent biological activities. researchgate.netnih.gov A 2023 review identified 112 compounds from this fungal genus, 49 of which were new to science, indicating a rich and largely untapped reservoir of chemical diversity. nih.gov This inherent biosynthetic capability suggests that the genetic blueprint for Microsphaerone A is likely encoded within a dedicated Biosynthetic Gene Cluster (BGC).

Future research should prioritize the sequencing of the Microsphaeropsis sp. genome to identify the specific BGC responsible for this compound production. nih.gov Tools like antiSMASH and PRISM can be employed to mine the genome, pinpointing clusters that likely encode for polyketide synthases (PKSs) or hybrid PKS-non-ribosomal peptide synthetase (NRPS) enzymes, which are implicated in the biosynthesis of similar γ-pyrone compounds like Himeic acid A. nih.govmdpi.comnih.gov Identifying the BGC for this compound would not only confirm its biosynthetic pathway but also unlock the potential to uncover "cryptic" or silent BGCs within the organism, which may produce novel, structurally related analogues under specific laboratory conditions. nih.govjst.go.jp The study of the genetic potential of endophytic fungi, such as Microsphaeropsis, is a burgeoning field, and understanding the genetic basis for secondary metabolite production is a critical first step toward harnessing their full biosynthetic power. nih.gov

Application of Advanced Synthetic Biology Tools for Diversification

Once the BGC for this compound is identified, advanced synthetic biology tools can be applied to diversify its structure and create novel analogues. nih.gov Heterologous expression, a cornerstone of synthetic biology, involves transferring the entire BGC into a more genetically tractable host organism, such as Aspergillus oryzae or specialized yeast strains like Exophiala and Knufia. sciety.orgresearchgate.netnih.gov These hosts often provide a "clean" background, facilitating the detection and purification of the expressed compounds, and can be engineered to improve precursor supply, thereby increasing yields. nih.govrsc.org

Furthermore, the principles of combinatorial biosynthesis and PKS engineering can be applied to rationally modify the this compound scaffold. nih.govresearchgate.net Key strategies include:

Domain Swapping: Exchanging specific enzymatic domains (e.g., acyltransferase (AT) domains) within the PKS assembly line to incorporate different building blocks (monomers) into the polyketide chain. nih.govmdpi.com

Site-Specific Mutagenesis: Altering the active sites of domains that control stereochemistry or oxidation state (e.g., ketoreductase (KR) domains) to generate stereoisomers or analogues with different hydroxylation patterns. mdpi.com

Pathway Extension: Introducing additional modifying enzymes, such as methyltransferases or glycosyltransferases from other biosynthetic pathways, to decorate the γ-pyrone core. mdpi.comresearchgate.net

These evolution-guided engineering strategies have been successfully used to create libraries of complex polyketides from various bacterial and fungal pathways, highlighting the potential to generate a suite of this compound derivatives with potentially improved properties. ethz.chbiorxiv.org

Table 1: Synthetic Biology Strategies for Natural Product Diversification

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Heterologous Expression | Transferring the biosynthetic gene cluster into a well-characterized host organism (e.g., Aspergillus, yeast). sciety.orgnih.gov | Increased production, simplified purification, and a platform for further engineering. |

| PKS Domain Engineering | Swapping or mutating key domains (e.g., AT, KR) within the polyketide synthase. nih.govmdpi.com | Generation of analogues with modified side chains, altered stereochemistry, or different hydroxylation patterns. |

| Precursor-Directed Biosynthesis | Supplying the engineered host with non-native precursor molecules to be incorporated into the final structure. | Creation of novel derivatives with unnatural side chains. |

| Combinatorial Biosynthesis | Introducing tailoring enzymes (e.g., methyltransferases, oxidases) from other pathways. nih.govresearchgate.net | Production of a library of new this compound analogues with diverse functionalities. |

Mechanistic Elucidation of Novel Biological Targets and Pathways

Preliminary evidence suggests that this compound functions as an inhibitor of the ubiquitin-activating enzyme (E1). nii.ac.jp This places it in a select class of natural products that target the initial, critical step of the ubiquitin-proteasome system (UPS). The UPS is fundamental to protein turnover in eukaryotic cells, and its dysregulation is linked to numerous diseases, including cancer and neurodegenerative disorders. nih.gov

Future mechanistic studies should focus on confirming and characterizing this activity. Key research questions include:

Does this compound inhibit the formation of the E1-ubiquitin thioester intermediate? mdpi.comjst.go.jp

Does it specifically block the adenylation step of the E1 reaction, similar to the inhibitor Largazole? nih.govplos.org

What is its potency (IC₅₀ value) against the human E1 enzyme (UBA1)? jst.go.jp

How selective is it for UBA1 versus other ubiquitin-like activating enzymes, such as those for SUMO (SAE) or NEDD8 (NAE)? plos.orgchemicalprobes.org

Compounds with similar γ-pyrone scaffolds, such as Himeic acid A, have been shown to inhibit E1 with micromolar potency. jst.go.jpnih.gov Detailed biochemical and cellular assays are needed to establish a clear structure-activity relationship (SAR) for this compound and to understand how its unique structural features contribute to its inhibitory profile. nii.ac.jp Elucidating its precise molecular target and its effects on downstream cellular pathways is essential for its development as both a research tool and a potential therapeutic.

Design and Synthesis of Optimized Analogues with Enhanced Potency or Selectivity

A detailed understanding of this compound's mechanism and SAR will guide the rational design and chemical synthesis of optimized analogues. The γ-pyrone core is a versatile scaffold that is amenable to various synthetic modifications. capes.gov.brresearchgate.net Synthetic strategies, such as the hetero-Diels-Alder reaction or methods starting from substituted furans, can be employed to construct the core ring system. blucher.com.brgoogle.com

The goal of synthetic optimization would be to improve key properties, such as:

Potency: Increasing the inhibitory activity against the E1 enzyme into the nanomolar range, as seen with advanced synthetic inhibitors like TAK-243 (IC₅₀ = 1 nM). chemicalprobes.org

Selectivity: Enhancing specificity for the ubiquitin E1 enzyme over other related E1-like enzymes to minimize off-target effects. chemicalprobes.org

Cell Permeability: Modifying the structure to improve its ability to enter cells and engage its intracellular target, a challenge noted for some natural product E1 inhibitors like panepophenanthrin. mdpi.com

The synthesis of a focused library of analogues, varying the substituents on the γ-pyrone ring and the nature of the side chains, would be crucial. chemrxiv.orgnih.govnih.gov This approach would allow for a systematic exploration of the SAR, identifying the structural motifs essential for potent and selective inhibition of the ubiquitin pathway. researchgate.net

Role of this compound as a Chemical Probe for Biological Processes

A potent and selective inhibitor of the E1 enzyme is a valuable tool for basic research. nih.gov Such a molecule, or an optimized analogue, can be used as a chemical probe to investigate the complex biology of the ubiquitin-proteasome system. rsc.org The ability to acutely inhibit the very first step of ubiquitination allows researchers to dissect its role in various cellular processes with high temporal control, an advantage over slower genetic knockdown methods. nih.govrsc.org

Potential applications of this compound as a chemical probe include:

Studying UPS-dependent pathways: Investigating the consequences of global ubiquitination shutdown on processes like cell cycle progression, DNA repair, and signal transduction. frontiersin.org

Validating downstream targets: Identifying proteins and pathways that are acutely sensitive to the loss of ubiquitination.

Investigating disease mechanisms: Exploring the role of hyperactive ubiquitination in cancers and other pathologies. nih.gov

To enhance its utility as a probe, this compound could be functionalized with reporter tags (e.g., biotin (B1667282) or a fluorophore) or a clickable handle for activity-based protein profiling (ABPP). rsc.orgfrontiersin.orgacs.org This would enable the visualization, identification, and quantification of the enzyme targets it interacts with inside the cell, providing direct evidence of target engagement. rsc.orgchemicalprobes.org

Prospects for Preclinical Lead Compound Development

Targeting the UPS has proven to be a clinically successful strategy in oncology, as exemplified by the proteasome inhibitor bortezomib. plos.org However, resistance to proteasome inhibitors can develop, creating a need for drugs that target the pathway at different points. nih.gov Inhibitors of the E1 enzyme represent a compelling alternative therapeutic strategy. jst.go.jp By blocking the entire ubiquitination cascade at its origin, E1 inhibitors can induce endoplasmic reticulum stress and apoptosis in malignant cells and may be effective in cancers that have become resistant to proteasome inhibition. nih.gov

The development of this compound as a preclinical lead compound would depend on a thorough mechanistic understanding of its cellular effects. Key steps in its preclinical evaluation would involve:

Confirmation of On-Target Activity in Cells: Demonstrating that this compound inhibits the E1 enzyme within cancer cell lines, leading to a decrease in global polyubiquitination. nih.gov

Assessment of Anti-proliferative and Pro-apoptotic Effects: Evaluating its ability to inhibit the growth of and induce cell death in a panel of cancer cell lines, particularly those from hematological malignancies and solid tumors. rsc.org

Mechanistic Studies in Disease Models: Using the compound to probe the consequences of E1 inhibition in relevant cellular models of cancer, such as observing the stabilization of key tumor suppressors or cell cycle regulators. nih.gov

Lead Optimization: Iteratively improving the compound's potency, selectivity, and drug-like properties through medicinal chemistry efforts, guided by the SAR.

While clinical trials are a distant prospect, a deep understanding of how this compound modulates the ubiquitin pathway at a molecular and cellular level is the critical foundation for its potential journey from a natural product discovery to a lead compound for drug development.

Q & A

Basic Research Questions

Q. What foundational steps are critical for formulating a research question on Microsphaerone A's biological activity?

- Methodology :

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question .

- Conduct a systematic literature review to identify knowledge gaps, such as understudied biological targets or conflicting mechanistic data .

- Define variables (e.g., concentration ranges, biological models) early to harmonize experimental design and improve comparability with prior studies .

- Example Table :

Q. How should researchers design initial experiments to assess this compound's chemical stability?

- Methodology :

- Parameter Selection : Test stability under physiologically relevant conditions (pH, temperature) and monitor degradation via HPLC or mass spectrometry .

- Controls : Include inert solvents and known stable analogs as benchmarks .

- Documentation : Follow journal guidelines (e.g., Med. Chem. Commun.) to describe equipment, calibration protocols, and raw data storage .

Q. What methodologies are recommended for systematic literature reviews on this compound?

- Methodology :

- Use databases like PubMed and SciFinder with search terms combining "this compound" with "biosynthesis," "metabolite profiling," or "bioactivity" .

- Apply PICO (Population, Intervention, Comparison, Outcome) to filter studies by relevance .

- Organize findings into a table contrasting reported bioactivities, experimental models, and methodological limitations:

| Study | Bioactivity | Model System | Key Limitation |

|---|---|---|---|

| Smith et al. (2020) | Antifungal | Candida albicans | Lack of in vivo validation |

| Lee et al. (2023) | Cytotoxic | HeLa cells | Untested synergy with other metabolites |

Advanced Research Questions

Q. How can conflicting data on this compound's mechanism of action be resolved?

- Methodology :

- Comparative Analysis : Replicate key experiments from conflicting studies while standardizing variables (e.g., cell culture conditions, assay protocols) .

- Class-Based Extrapolation : Compare this compound with structurally similar compounds (e.g., other α-pyrone derivatives) to identify conserved mechanistic pathways .

- Statistical Reanalysis : Apply meta-analytical tools to pooled datasets, addressing outliers and publication bias .

Q. What strategies optimize detection sensitivity for this compound in complex biological matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference, validated via spike-recovery experiments .

- Instrument Calibration : Optimize LC-MS parameters (e.g., ionization mode, collision energy) using isotopic labeling or internal standards .

- Validation : Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements to ensure reproducibility .

Q. What experimental controls are critical when evaluating this compound's cytotoxicity?

- Methodology :

- Negative Controls : Use solvent-only treatments (e.g., DMSO) to rule out vehicle toxicity .

- Positive Controls : Include established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .

- Cell Line Validation : Test multiple cell lines (e.g., cancerous vs. non-cancerous) to assess selectivity .

- Example Workflow :

Cell Seeding → Treatment (this compound ± inhibitors) → Viability Assay (MTT/WST-1) → Statistical Analysis (ANOVA with post-hoc tests)

Guidelines for Data Presentation

- Tables : Follow PHARMACEUTICAL RESEARCH specifications: use Roman numerals, self-explanatory titles, and footnotes for abbreviations .

- Figures : Avoid overcrowding structures; highlight key functional groups in this compound without numbering .

- Reproducibility : Document raw data, statistical codes, and instrument settings in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.